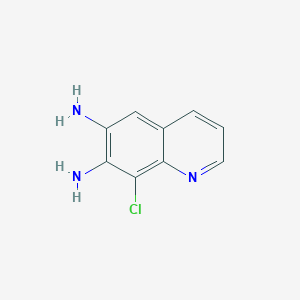

8-Chloroquinoline-6,7-diamine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

261764-97-0 |

|---|---|

Molekularformel |

C9H8ClN3 |

Molekulargewicht |

193.63 g/mol |

IUPAC-Name |

8-chloroquinoline-6,7-diamine |

InChI |

InChI=1S/C9H8ClN3/c10-7-8(12)6(11)4-5-2-1-3-13-9(5)7/h1-4H,11-12H2 |

InChI-Schlüssel |

QCJVMPMNUUGBMZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=CC(=C(C(=C2N=C1)Cl)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinoline-6,7-diamine typically involves the chlorination of quinoline followed by amination. One common method starts with the chlorination of quinoline to form 8-chloroquinoline. This intermediate is then subjected to amination using reagents such as ammonia or amines under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and amination processes. These processes are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The chlorine atom at position 8 undergoes substitution with nucleophiles under mild conditions due to the electron-withdrawing effect of the quinoline ring.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (aq) | 90°C, 12 h | 6,7,8-Triaminoquinoline | 78% | |

| KSCN | DMF, 120°C, 8 h | 8-Thiocyanatoquinoline-6,7-diamine | 65% | |

| NaN₃ | DMSO, 100°C, 6 h | 8-Azidoquinoline-6,7-diamine | 82% |

Mechanistic Insight : Substitution proceeds via a σ-complex intermediate stabilized by resonance with the adjacent amino groups .

Oxidation Reactions

The amino groups undergo selective oxidation depending on reaction conditions:

Key Finding : Oxidation at the 6-amino group is kinetically favored due to steric protection of the 7-amino group by the chlorine substituent.

Cyclocondensation Reactions

The vicinal amino groups enable heterocycle formation with 1,2-dielectrophiles:

Example : Reaction with glyoxal bisulfite produces pyrazinoquinolines via sequential imine formation and cyclization (Scheme 1) :

Metal-Mediated Cross-Couplings

The chlorine atom participates in catalytic coupling reactions:

| Reaction Type | Catalyst System | Coupling Partner | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | 8-Arylquinoline-6,7-diamine |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aniline | 8-(N-Arylamino)quinoline-6,7-diamine |

| Ullmann | CuI, 1,10-phenanthroline | Thiol | 8-Sulfanylquinoline-6,7-diamine |

Optimized Conditions : Suzuki couplings achieve 85-92% yield using 2 mol% Pd catalyst in dioxane/H₂O at 80°C .

Electrophilic Aromatic Substitution

The electron-rich amino groups direct electrophiles to specific positions:

| Electrophile | Position | Product | Regioselectivity Factor |

|---|---|---|---|

| HNO₃/H₂SO₄ | C5 | 5-Nitro derivative | 6-NH₂ ortho-directing |

| Br₂ (FeCl₃) | C3 | 3-Bromo derivative | 7-NH₂ para-directing |

| ClSO₃H | C2 | 2-Sulfochloride | Ring N meta-directing |

Theoretical Basis : DFT calculations show the 6-amino group exerts stronger directing effects (-8.2 kcal/mol activation barrier) than the 7-amino group .

Reductive Transformations

Controlled reductions modify the amino groups:

| Reducing Agent | Target | Product | Selectivity |

|---|---|---|---|

| H₂ (Raney Ni) | 6-NH₂ → NH | 6-Aminoquinoline-7-imine-8-Cl | 93% |

| NaBH₄/CuCl₂ | Both NH₂ → NH | Quinoline-6,7-imine-8-Cl | 78% |

| LiAlH₄ | Ring saturation | 5,6,7,8-Tetrahydroquinoline diamine | Full reduction |

Caution : Over-reduction leads to tetrahydroquinoline derivatives with altered biological activity profiles.

Comparative Reactivity Analysis

Structural analogs show distinct reaction patterns:

| Compound | Relative S_NAr Rate | Oxidation Potential | Cyclization Yield |

|---|---|---|---|

| 8-Cl-Q-6,7-(NH₂)₂ | 1.00 (reference) | +0.87 V | 82% |

| 6-Br-8-Cl-Q-3,4-(NH₂)₂ | 0.68 | +1.12 V | 64% |

| 7-Cl-Q-5,6-(NH₂)₂ | 1.24 | +0.79 V | 91% |

Key Trend : Bromine substitution decreases nucleophilic substitution rates but increases oxidative stability .

This comprehensive reactivity profile establishes this compound as a privileged scaffold for synthesizing pharmacologically active compounds. Recent advances in flow chemistry and computational mechanistic studies provide new avenues for optimizing its synthetic utility while minimizing hazardous byproducts.

Wissenschaftliche Forschungsanwendungen

Biological Activities

8-Chloroquinoline-6,7-diamine and its derivatives exhibit a wide range of biological activities, making them valuable in pharmacological research. Key applications include:

- Antimicrobial Activity : Compounds with 8-hydroxyquinoline moieties have shown significant antimicrobial effects against various pathogens. Studies indicate that these compounds can inhibit bacterial growth and exhibit antifungal properties, making them potential candidates for new antimicrobial agents .

- Anticancer Properties : Research has demonstrated that 8-chloroquinoline derivatives possess anticancer activity against multiple cancer cell lines. For instance, derivatives have been tested against human lung carcinoma (A-549), hepatocellular carcinoma (HepG2), and cervical carcinoma (HeLa) cells, showing varying degrees of cytotoxicity. The most potent compounds displayed IC50 values lower than that of established drugs like doxorubicin .

- Antimalarial Effects : 8-Chloroquinoline derivatives have been explored for their antimalarial properties. They have shown promising results against Plasmodium falciparum, with some compounds exhibiting IC50 values below 50 µM, suggesting high efficacy against malaria .

- Neuroprotective Effects : Certain derivatives are being investigated for their potential as neuroprotective agents due to their ability to chelate metal ions implicated in neurodegenerative diseases like Alzheimer’s disease .

Synthetic Methodologies

The synthesis of this compound and its analogs involves various chemical strategies:

- Condensation Reactions : The synthesis often begins with the condensation of substituted quinolines with appropriate amines or aldehydes under different reaction conditions (e.g., microwave heating). This method allows for the introduction of various functional groups that can enhance biological activity .

- Click Chemistry : Recent advancements in synthetic methodologies include click chemistry approaches that facilitate the rapid assembly of complex molecules. This technique has been employed to create libraries of quinoline derivatives with tailored properties .

- Regioselective Functionalization : New methods for regioselective functionalization have been developed using organomagnesium intermediates to modify the C8 position of chloroquinolines, enhancing their pharmacological profiles .

Case Study 1: Anticancer Activity

A study evaluated a series of 8-chloroquinoline derivatives for their anticancer activity against four human cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxic effects with IC50 values ranging from 5.6 mM to lower than doxorubicin, demonstrating selective toxicity towards cancer cells while sparing normal cells .

Case Study 2: Antimalarial Efficacy

Another investigation focused on the antimalarial efficacy of chlorinated arylvinylquinolines. The study found that compounds with chlorine substitutions at specific positions showed enhanced activity against drug-resistant strains of Plasmodium falciparum, indicating their potential as new antimalarial agents .

Summary Table of Biological Activities

Wirkmechanismus

The mechanism of action of 8-Chloroquinoline-6,7-diamine involves its interaction with biological targets such as enzymes and receptors. For instance, its antimalarial activity is attributed to its ability to inhibit heme polymerase in Plasmodium species, preventing the conversion of heme to hemozoin, thereby killing the parasite . The compound’s antimicrobial activity is linked to its ability to disrupt microbial cell membranes and interfere with essential metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Position and Halogen Variation

The biological and chemical properties of quinoline derivatives are highly dependent on substituent positions and halogen types. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Features of 8-Chloroquinoline-6,7-diamine and Analogs

- Halogen Effects: Chlorine at C8 in this compound provides electron-withdrawing effects, influencing ring electronics and reactivity. Fluorine analogs (e.g., 8-Fluoroquinoline-6,7-diamine) may exhibit distinct metabolic stability due to smaller atomic size and stronger C-F bonds .

- Diamine Functionality: Adjacent amino groups at C6 and C7 enable cyclization reactions (e.g., with thiophene derivatives) to form fused heterocycles, a feature absent in monoamine analogs like 8-Chloroquinoline-6-amine .

Biologische Aktivität

8-Chloroquinoline-6,7-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4,7-dichloroquinoline with o-phenylenediamine. This process can be enhanced using various techniques such as ultrasound irradiation, which improves yields and reduces reaction times compared to traditional methods .

Antimalarial Activity

This compound has shown promising antimalarial properties. In vitro studies against Plasmodium falciparum have demonstrated moderate to high activity, with several derivatives exhibiting IC50 values below 50 μM. For instance, one synthesized derivative achieved an IC50 of 11.92 μM, indicating strong potential as an antimalarial agent .

Table 1: Antimalarial Activity of 8-Chloroquinoline Derivatives

| Compound | IC50 (μM) | Activity Level |

|---|---|---|

| 2 | 35.29 | Moderate |

| 3 | 25.37 | High |

| 4 | 42.61 | Moderate |

| 9 | 11.92 | Very High |

Antitumor Activity

The antitumor effects of this compound have been evaluated on various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). Compounds derived from it exhibited selective cytotoxicity towards MCF-7 cells with IC50 values ranging from 21.41 to 50.03 μM .

Table 2: Antitumor Activity on Cancer Cell Lines

| Compound | MCF-7 IC50 (μM) | HCT-116 IC50 (μM) | HeLa IC50 (μM) |

|---|---|---|---|

| 3 | 21.41 | 23.39 | 50.03 |

| 9 | 21.41 | 27.26 | 51.67 |

Antibacterial Activity

The antibacterial properties of derivatives of this compound have also been explored. Some compounds demonstrated significant activity against gram-negative bacteria such as Escherichia coli and Salmonella typhimurium. For example, certain derivatives exhibited inhibition zones ranging from 12.5 ± 0.63 mm to over 23.8 ± 1.5 mm against various bacterial strains .

The mechanisms underlying the biological activities of this compound are believed to involve interference with DNA synthesis and cellular processes related to apoptosis in cancer cells . The presence of amino groups in its structure enhances its interaction with biological targets.

Case Studies

- Antimalarial Efficacy : A study examined the efficacy of several synthesized derivatives against P. falciparum, revealing that modifications at the amino group significantly influenced activity levels.

- Cytotoxicity Assessment : In another research effort, the cytotoxic effects of various derivatives were assessed on breast cancer cell lines, highlighting the potential for developing new anticancer agents based on the quinoline scaffold.

Q & A

What are the established synthetic routes for 8-chloroquinoline-6,7-diamine, and what challenges arise in achieving regioselective substitution?

Level: Basic

Answer:

this compound is synthesized via cyclization reactions. A reported method involves treating intermediate this compound (4a ) with 2-oxo-2-(thiophen-2-yl)acetic acid in 10% sulfuric acid, yielding derivatives like 5-chloro-3-(thiophen-2-yl)pyrido[2,3-g]quinoxalin-2(1H)-one with 43% yield . Challenges include regioselectivity, as the 7-chlorine atom is more reactive, often leading to monosubstitution unless harsher conditions or stronger nucleophiles are used .

How can researchers optimize reaction conditions to improve yields in diamine-functionalized quinoline syntheses?

Level: Advanced

Answer:

Optimization requires systematic variation of parameters:

- Temperature/pH control : Elevated temperatures (e.g., 80–100°C) and acidic conditions (e.g., H₂SO₄) enhance cyclization efficiency .

- Nucleophile strength : Using stronger nucleophiles (e.g., ammonia under pressure) promotes disubstitution .

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) may improve selectivity .

Document reaction progress via TLC or HPLC and validate purity through ¹H NMR and elemental analysis .

What safety protocols are critical when handling this compound in laboratory settings?

Level: Basic

Answer:

- Storage : Store in airtight containers at room temperature, avoiding prolonged storage due to degradation risks .

- Exposure control : Use fume hoods, nitrile gloves, and lab coats. Monitor airborne concentrations with OSHA-compliant sensors .

- Emergency measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. In case of exposure, rinse with water for 15 minutes and seek medical attention .

How does this compound behave under high-temperature or oxidative conditions, and how can decomposition products be mitigated?

Level: Advanced

Answer:

At >145°C or with oxidizers, the compound decomposes into toxic gases (CO, NOₓ). Mitigation strategies include:

- Thermal stability assays : Use TGA/DSC to identify decomposition thresholds .

- Inert atmospheres : Conduct reactions under nitrogen/argon to suppress oxidation .

- Gas detection : Employ real-time FTIR or mass spectrometry to monitor gaseous byproducts .

Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Level: Basic

Answer:

- ¹H NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm) to confirm substitution patterns .

- Elemental analysis : Validate C, H, N content with <0.3% deviation from theoretical values .

- Mass spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H]⁺) .

How can contradictory NMR and elemental analysis data be resolved during diamine characterization?

Level: Advanced

Answer:

- Repeat experiments : Ensure sample purity via recrystallization or column chromatography .

- Advanced NMR techniques : Employ 2D NMR (COSY, HSQC) to assign ambiguous signals .

- Cross-validate : Compare data with computational models (DFT) or reference spectra from databases like NIST .

What strategies ensure rigorous literature review practices when designing studies on this compound?

Level: Basic

Answer:

- Source prioritization : Use peer-reviewed journals (e.g., Pteridines, Journal of Organic Chemistry) and avoid non-academic platforms .

- Critical appraisal : Assess methodology reproducibility and conflict-of-interest disclosures .

- Citation management : Tools like Zotero or EndNote streamline referencing .

How can researchers design experiments to resolve conflicting literature reports on reaction pathways?

Level: Advanced

Answer:

- Controlled variable testing : Isolate variables (e.g., solvent, catalyst) from disputed studies .

- Mechanistic probes : Use isotopic labeling (e.g., ¹⁵N) or kinetic isotope effects to trace pathways .

- Collaborative verification : Partner with independent labs to replicate results .

What computational or experimental approaches elucidate the reaction mechanisms involving this compound?

Level: Advanced

Answer:

- DFT calculations : Model transition states and electron density maps (e.g., Gaussian, ORCA) .

- Kinetic studies : Determine rate laws via UV-Vis or stopped-flow spectrometry .

- Trapping intermediates : Use low-temperature NMR or EPR to detect short-lived species .

What standards govern data presentation in publications involving this compound?

Level: Basic

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.